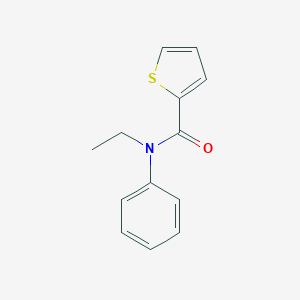
N-ethyl-N-phenylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-phenylthiophene-2-carboxamide (EPTC) is a chemical compound that belongs to the class of thiophene derivatives. It is widely used in scientific research for its potent and selective inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH plays a crucial role in the regulation of the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, appetite, and mood.
Wirkmechanismus
EPCT acts as a competitive inhibitor of FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. These endocannabinoids bind to the cannabinoid receptors in the brain and modulate various physiological processes.
Biochemical and Physiological Effects
EPCT has been shown to have potent analgesic and anxiolytic effects in animal models. It can also improve cognitive function and reduce inflammation. However, further studies are needed to determine the precise mechanisms underlying these effects.
Vorteile Und Einschränkungen Für Laborexperimente
EPCT is a useful tool for studying the endocannabinoid system and its role in various physiological processes. It has high selectivity for FAAH and does not affect other enzymes or receptors. However, its low solubility in water can limit its use in certain experiments.
Zukünftige Richtungen
EPCT has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Some potential future directions include:
1. Clinical trials to evaluate the safety and efficacy of EPCT in humans.
2. Development of novel analogs of EPCT with improved solubility and potency.
3. Investigation of the effects of EPCT on other physiological systems such as the immune system and cardiovascular system.
4. Exploration of the potential use of EPCT in other diseases such as cancer and neurodegenerative disorders.
In conclusion, EPCT is a valuable tool for studying the endocannabinoid system and its role in various physiological processes. Its potent inhibition of FAAH makes it a promising candidate for the development of novel therapeutics for various diseases. However, further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesemethoden
EPCT can be synthesized by a multistep process involving the reaction of 2-bromothiophene with ethylamine and phenylboronic acid. The resulting intermediate is further treated with acetic anhydride and hydrochloric acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
EPCT has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, anxiety, and depression. It has been shown to increase the levels of endocannabinoids in the brain, which can alleviate pain and improve mood.
Eigenschaften
Molekularformel |
C13H13NOS |
|---|---|
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
N-ethyl-N-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NOS/c1-2-14(11-7-4-3-5-8-11)13(15)12-9-6-10-16-12/h3-10H,2H2,1H3 |
InChI-Schlüssel |
UZTDLWWDTCZWGT-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CS2 |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






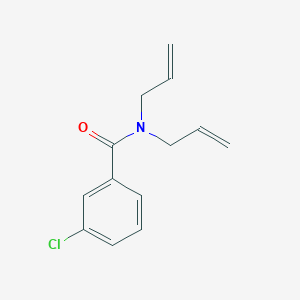

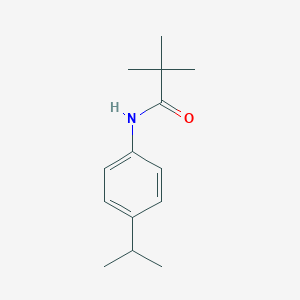

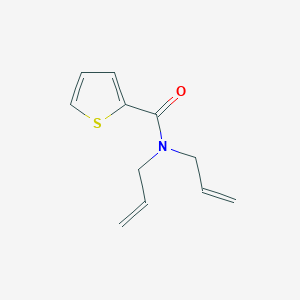
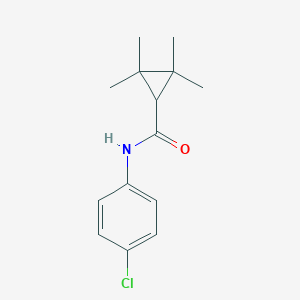
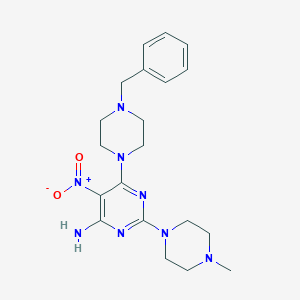
![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)
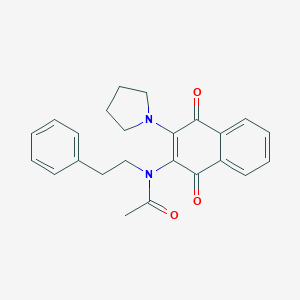
![tert-butyl N-[(1S,2R)-1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate](/img/structure/B263685.png)
![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)